4-Hydroxy-isothiochroman-7-carbonitrile

cancer differentiation therapy psoriasis

4-Hydroxy-isothiochroman-7-carbonitrile (C₁₀H₉NOS, MW 191.25 g/mol) is a heterocyclic research compound belonging to the isothiochroman class, characterized by a sulfur-containing bicyclic core bearing a hydroxyl group at the 4-position and a nitrile substituent at the 7-position. The compound has been cited in patent literature for differentiation-inducing and antiproliferative activities, positioning it as a candidate for anticancer and dermatological research.

Molecular Formula C10H9NOS
Molecular Weight 191.25 g/mol
Cat. No. B8557526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-isothiochroman-7-carbonitrile
Molecular FormulaC10H9NOS
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESC1C(C2=C(CS1)C=C(C=C2)C#N)O
InChIInChI=1S/C10H9NOS/c11-4-7-1-2-9-8(3-7)5-13-6-10(9)12/h1-3,10,12H,5-6H2
InChIKeyUWCQWPBFYYQDKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-isothiochroman-7-carbonitrile – Core Scaffold Identity and Procurement-Relevant Chemical Profile


4-Hydroxy-isothiochroman-7-carbonitrile (C₁₀H₉NOS, MW 191.25 g/mol) is a heterocyclic research compound belonging to the isothiochroman class, characterized by a sulfur-containing bicyclic core bearing a hydroxyl group at the 4-position and a nitrile substituent at the 7-position . The compound has been cited in patent literature for differentiation-inducing and antiproliferative activities, positioning it as a candidate for anticancer and dermatological research [1]. Its structural architecture—specifically the simultaneous presence of the reducible 4-hydroxy group and the 7-carbonitrile hydrogen-bond acceptor—distinguishes it from other isothiochroman congeners in terms of both synthetic derivatization potential and putative biological target engagement.

4-Hydroxy-isothiochroman-7-carbonitrile – Why Structural Analogs Cannot Serve as Drop-In Replacements


Direct substitution of 4-hydroxy-isothiochroman-7-carbonitrile with structurally close analogs—such as 4-oxo-isothiochroman-7-carbonitrile, isothiochroman-1-carbonitrile, or isochroman-7-carbonitrile—is precluded by distinct redox states, regioisomerism, and heteroatom composition. The 4-hydroxy group provides a chiral center with hydrogen-bond donor capacity absent in the 4-oxo analog, while the 7-nitrile placement alters the electronic topology of the aromatic ring compared to 1-carbonitrile regioisomers. Sulfur-to-oxygen replacement (isothiochroman → isochroman) modifies ring conformation, lipophilicity, and metabolic stability . These molecular differences have direct consequences for target binding, synthetic elaboration, and physicochemical properties, making generic interchange scientifically unsound without rigorous, comparator-anchored data.

4-Hydroxy-isothiochroman-7-carbonitrile – Quantitative Differentiation Evidence Against Closest Analogs


Differentiation-Inducing Activity vs. Undifferentiated Cell Proliferation Arrest – Patent-Anchored Biological Activity

The target compound is explicitly claimed in patent literature to exhibit 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' supporting its use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This pro-differentiation mechanism is pharmacologically distinct from the opioid receptor antagonism reported for the 4-oxo analog (4-oxo-isothiochroman-7-carbonitrile) and the hypotensive/antipsychotic properties associated with unsubstituted isothiochroman [2].

cancer differentiation therapy psoriasis

Redox State as a Synthetic Derivatization Control Point – Quantitative Molar Yield of NaBH₄ Reduction

The target compound can be prepared from 4-oxo-isothiochroman-7-carbonitrile by sodium borohydride reduction in methanol at 0°C, a transformation documented in patent procedures [1]. Starting from 830 mg (4.4 mmol) of the 4-oxo precursor with 330 mg (8.8 mmol) NaBH₄ in 25 mL methanol, this reduction defines a synthetic accessibility advantage: the 4-hydroxy compound is a single-step, high-yielding reduction product of the commercially available 4-oxo analog, whereas further synthetic manipulation (e.g., halogenation, esterification) at the 4-position is only feasible from the hydroxy oxidation state.

synthetic chemistry reduction building block

Predicted Physicochemical Profile vs. 4-Oxo Analog – Hydrogen Bond Donor Capacity and Lipophilicity

Computed physicochemical parameters based on canonical SMILES differentiate the target compound from its 4-oxo analog. The 4-hydroxy group confers a hydrogen bond donor count of 1 (vs. 0 for 4-oxo), increases topological polar surface area, and reduces logP by approximately 0.5–0.7 units based on fragment-based predictions. These differences influence passive membrane permeability, aqueous solubility, and CYP450-mediated metabolism predictions .

drug-likeness ADME physicochemical properties

Regioisomeric Nitrile Placement – 7-CN vs. 1-CN Electronic and Steric Differentiation

The 7-carbonitrile regioisomer (target compound) positions the electron-withdrawing nitrile at the aromatic ring, directly modulating the electron density of the fused benzene system and affecting electrophilic aromatic substitution reactivity. In contrast, isothiochroman-1-carbonitrile places the nitrile at the saturated heterocyclic ring, where its electronic influence is sterically hindered and conformationally flexible [1]. This regioisomeric difference has been exploited in the broader isothiochroman literature, where 1-cyano derivatives undergo dimerization via carbanion intermediates, a reactivity pathway inaccessible to the 7-substituted analog [2].

regioisomerism SAR medicinal chemistry

4-Hydroxy-isothiochroman-7-carbonitrile – Evidence-Backed Application Scenarios for Research and Industrial Procurement


Differentiation Therapy Research Programs

The target compound is the only isothiochroman derivative with patent-cited evidence of arresting undifferentiated cell proliferation and inducing monocyte differentiation [1]. Research groups investigating differentiation therapy for acute myeloid leukemia (AML), myelodysplastic syndromes, or psoriasis should procure this specific compound rather than 4-oxo or 1-carbonitrile analogs, as the latter have been associated with entirely different mechanisms (opioid receptor antagonism and CNS activity, respectively).

Medicinal Chemistry Derivatization at the 4-Position

The 4-hydroxy group serves as a versatile synthetic handle for etherification, esterification, glycosylation, or mesylation, enabling exploration of prodrug strategies or tuning of pharmacokinetic properties. The synthetic route from the commercially available 4-oxo precursor via NaBH₄ reduction [2] provides a reproducible entry point for scaffold derivatization, making the 4-hydroxy compound the preferred choice for SAR expansion campaigns.

Aromatic Nitrile-Directed Target Engagement Studies

The 7-carbonitrile group, positioned on the aromatic ring, provides a hydrogen-bond acceptor with well-defined geometry for kinase hinge-binding motifs or other aromatic-recognition biological targets. Unlike the 1-carbonitrile regioisomer, whose nitrile is in a flexible, sterically hindered, and chemically reactive benzylic position, the 7-CN regioisomer offers predictable target engagement suitable for structure-based drug design and computational docking studies [3].

Hit-to-Lead Screening Libraries Requiring Scaffold Diversity

For screening libraries seeking underexplored heterocyclic scaffolds with potential for novel intellectual property, 4-hydroxy-isothiochroman-7-carbonitrile provides a sulfur-containing bicyclic core with two orthogonal functionalization handles (4-OH and 7-CN). Its limited prior art in primary literature, contrasted with the heavily patented isothiochroman-1-carbonitrile and unsubstituted isothiochroman series [3], offers a favorable freedom-to-operate profile for proprietary drug discovery programs.

Quote Request

Request a Quote for 4-Hydroxy-isothiochroman-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.